molecular formula C17H16N4O2 B12160142 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide

Cat. No.: B12160142
M. Wt: 308.33 g/mol
InChI Key: UPEPZSGZQJOWSD-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of a pyridine-4-carboxamide group further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazoline core.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Pyridine-4-carboxamide Group: This step involves the coupling of the quinazoline intermediate with a pyridine-4-carboxylic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the quinazoline and pyridine moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a ketone, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used as a probe to investigate the mechanisms of action of various enzymes and receptors.

Medicine

In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its potential to undergo various chemical modifications. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pyridine-4-carboxamide group may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.

    Pyridine Carboxamides: Compounds such as nicotinamide and isoniazid, which have pyridine carboxamide groups, are known for their biological activities.

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide is unique due to the combination of the quinazoline and pyridine carboxamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structural features.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-4-3-13(9-14(15)17(21)23)20-16(22)12-5-7-18-8-6-12/h3-11H,1-2H3,(H,20,22)

InChI Key

UPEPZSGZQJOWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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